N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O7/c20-16(10-5-9-3-1-2-4-13(9)26-17(10)21)18-11-6-14-15(25-8-24-14)7-12(11)19(22)23/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBCWQGYNNGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Oxo-2H-Chromene-3-Carboxylic Acid
A common method involves direct nitration of 2-oxo-2H-chromene-3-carboxylic acid. The nitration is typically performed using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to favor electrophilic aromatic substitution at the 6-position. The reaction proceeds via the following steps:
- Protonation of the chromene ring’s electron-rich positions by $$ \text{H}2\text{SO}4 $$.
- Nitronium ion ($$ \text{NO}2^+ $$) generation from $$ \text{HNO}3 $$.
- Regioselective nitration at the 6-position due to the electron-donating effect of the lactone oxygen.
Key Data :
Alternative Route: Cyclocondensation of β-Keto Esters
The Kostanecki reaction offers an alternative pathway using 2-hydroxyacetophenone derivatives and β-keto esters. For example, 5-nitrosalicyaldehyde reacts with diethyl malonate in the presence of piperidine to form the chromene core.
Synthesis of 5-Amino-6-Nitro-1,3-Benzodioxole
The amine component requires precise functionalization of the benzodioxole ring.
Nitration of 1,3-Benzodioxole
Nitration of 1,3-benzodioxole with fuming $$ \text{HNO}3 $$ in acetic anhydride yields 5-nitro-1,3-benzodioxole. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (10% Pd/C, $$ \text{H}2 $$, ethanol) or using SnCl₂ in HCl.
Optimization Note :
- Regioselectivity : Nitration at the 5-position is favored due to the electron-donating methylenedioxy group directing substituents to the para position.
Direct Amination Strategies
In cases where nitro groups are already present, reductive amination or Ullmann-type coupling may introduce the amino group. However, these methods are less commonly reported for benzodioxole systems.
Amide Bond Formation
The final step involves coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 5-amino-6-nitro-1,3-benzodioxole.
HATU-Mediated Coupling
A robust method adapted from antitubercular drug synthesis employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent:
- Activation : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF. HATU (1.5 equiv) and $$ N,N $$-diisopropylethylamine (DIPEA, 3.0 equiv) are added to form the active ester.
- Coupling : 5-Amino-6-nitro-1,3-benzodioxole (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 4–6 hours.
- Workup : The crude product is precipitated with ice-water, filtered, and purified via flash chromatography (ethyl acetate/hexane, 1:1).
Key Data :
Acyl Chloride Route
For scale-up, the carboxylic acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) in toluene under reflux. The acyl chloride is then reacted with the amine in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$):
- Chlorination : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid + $$ \text{SOCl}_2 $$ → acyl chloride.
- Aminolysis : Acyl chloride + 5-amino-6-nitro-1,3-benzodioxole → target amide.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| HATU coupling | 85–90 | ≥95 |
| Acyl chloride | 75–80 | ≥90 |
Challenges and Optimization
Solvent Selection
Electron-Withdrawing Effects
The nitro group on the benzodioxole ring decreases the nucleophilicity of the amine, necessitating excess coupling reagents (1.5–2.0 equiv HATU).
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the oxochromene moiety can interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be contextualized by comparing it to analogous hybrids containing benzodioxole, coumarin, or carboxamide motifs. Key examples include:
Structural Analogues with Benzodioxole and Carboxamide Groups
- N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (): Structure: Replaces the coumarin-carboxamide with a benzothiazole-carboxamide group. Activity: While specific data are unavailable, benzothiazoles are associated with anticancer and antimicrobial properties. The chloro substituent may enhance lipophilicity compared to the nitro group in the target compound.
- Zetomipzomib (): Structure: Contains a 6-chloro-2,2-difluoro-1,3-benzodioxole linked to a pyrazine-carboxamide. Activity: Functions as an immunomodulator, likely via proteasome inhibition. Key Difference: The pyrazine and difluoro substituents contrast with the nitro-coumarin hybrid, suggesting divergent biological targets .
Coumarin-Carboxamide Derivatives
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ():
- Structure : Coumarin-carboxamide with a triazole-chlorobenzyl substituent.
- Activity : Triazole groups are associated with antifungal and anticancer activities. The fluorophenethyl chain may enhance membrane permeability.
- Key Difference : The triazole linker and halogenated aryl groups differ from the nitrobenzodioxole in the target compound, likely altering target specificity .
- N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (): Structure: Coumarin-carboxamide with a triazole-alkoxy side chain and benzylpiperidine. Activity: Exhibits acetylcholinesterase inhibition (IC₅₀ = 1.80 µM), relevant to Alzheimer’s disease.
Hybrids with Benzodioxole and Heterocyclic Systems
- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): Structure: Benzodioxole linked to imidazole and semicarbazone groups. Activity: Designed for antifungal applications, leveraging imidazole’s known antifungal mechanisms. Key Difference: The semicarbazone and imidazole moieties contrast with the coumarin-carboxamide, suggesting divergent pharmacokinetic profiles .
Comparative Data Table
Key Research Findings and Insights
- Electron-Withdrawing Effects : The nitro group on the benzodioxole ring in the target compound may enhance binding to electron-deficient enzyme active sites, contrasting with chloro or fluoro substituents in analogues .
- Structural Flexibility : Hybrids with triazole linkers () show enhanced bioavailability and target specificity, whereas rigid benzodioxole-coumarin hybrids may prioritize stability over metabolic adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
